molecular formula C10H10ClFO B7870825 1-(2-Chloro-4-fluorophenyl)butan-2-one

1-(2-Chloro-4-fluorophenyl)butan-2-one

Cat. No.: B7870825
M. Wt: 200.64 g/mol
InChI Key: ULPAJDOUFWWEGU-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClFO. It is a member of the butanone family, characterized by the presence of a ketone group attached to a butane chain. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)butan-2-one typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2-chloro-4-fluorobenzaldehyde reacts with a Grignard reagent derived from butanone . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation or halogenation processes. These methods ensure high yield and purity of the final product. The use of metal catalysts, such as palladium or nickel, is common in these processes to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-2-9(13)5-7-3-4-8(12)6-10(7)11/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPAJDOUFWWEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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